BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Review of the Discovery of
Cervinomycin Al

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cervinomycin A1

Cat. No.: B1235111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery, isolation, structure
elucidation, and biological characterization of Cervinomycin Al, a potent antibiotic with
significant activity against anaerobic bacteria and mycoplasmas.

Discovery and Producing Organism

Cervinomycin Al was discovered during a screening program for antimycoplasmal antibiotics
from actinomycetes.[1] Researchers isolated two new antibiotics, designated Cervinomycin
Al and A2, from the culture filtrate of strain AM-5344.[1] This strain was collected from a soil
sample in Saiwai-cho, Chiba City, Japan.[1]

Taxonomy of the Producing Organism

The producing organism, strain AM-5344, was identified as a new species of the genus
Streptomyces.[1][2] It was subsequently named Streptomyces cervinus sp. nov.[1]

Key Morphological and Chemical Characteristics:
e The vegetative mycelium grows abundantly and does not fragment.[1]
e Spore chains are of the Rectus or Flexibilis type.[1]

e Spores are cylindrical with a smooth surface.[1]
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* Whole-cell analysis revealed the presence of LL-diaminopimelic acid (DAP) and no
characteristic sugar pattern.[1]

Production and Isolation

Initial production of Cervinomycin A1l by the parent strain was low, with it being a minor
component compared to Cervinomycin A2.[1] A significant improvement was achieved through
a monospore-culture method, resulting in the selection of strain AM-5344 M-81. This improved
strain was found to produce over 600 pg/ml of Cervinomycin Al as the main component,
facilitating its isolation.[1]

Experimental Protocol: Fermentation and Isolation

Fermentation:

e Production Medium: The fermentation was carried out in a medium containing 2.0% glycerol,
2.0% soybean meal, and 0.3% NaCl, with a pH of 7.0 before sterilization.[1]

 Cultivation: A 30-liter culture was grown in a 50-liter jar fermentor. Antibiotic production
commenced at 40 hours and reached its maximum at 89 hours.[1]

Isolation and Purification:

 Clarification: The 89-hour culture broth (30 liters) was centrifuged to obtain approximately 25
liters of the supernatant.[1]

o Extraction: The pH of the supernatant was adjusted to 4.0, and it was then extracted twice
with 15-liter portions of ethyl acetate.[1]

o Concentration: The combined ethyl acetate layers were concentrated under vacuum to yield
an oily material.[1]

e Precipitation: The oily residue was treated with 300 ml of n-hexane, resulting in 3 g of a
brown powder.[1]

» Silica Gel Chromatography: The crude powder was dissolved in a small amount of
chloroform and subjected to column chromatography on silica gel (Merck, Kieselgel 60).
Elution was performed with a chloroform-methanol mixture (50:1, v/v).[1]
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e Preparative TLC: The active fractions were concentrated to yield 500 mg of a reddish-brown
powder. This was further purified by preparative thin-layer chromatography (Merck, GF254)
using a chloroform-methanol solvent system (40:1, v/v) to yield 25 mg of Cervinomycin Al

as a yellow powder.[1]
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Isolation and Purification Workflow for Cervinomycin Al.
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Physicochemical Properties and Structure
Elucidation

The structure of Cervinomycin Al was determined using modern NMR techniques and
confirmed through chemical derivatization.[3][4]

hvsicochemical

Property Description Reference
Appearance Yellow powder [5]
Molecular Formula C290H23NO9 [5]
Molecular Weight 529.51 [5]

- Soluble in DMSO, MeOH,
Solubility [5]
CHCIs, benzene

Insolubility Insoluble in H20, hexane [5]

UV Amax (CHCls) 303, 376, 385 nm [1]

Structural Features

Structural investigations revealed that Cervinomycin Al possesses a polycyclic structure with
a xanthone skeleton.[3][4] It was confirmed to be the hydroquinone form of Cervinomycin A2.[3]
[4] This relationship was established by the quantitative conversion of Cervinomycin Al into
Cervinomycin A2 upon oxidation with silver(l) oxide (Ag20).[3][4]
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Redox Relationship between Cervinomycin Al and A2.

Biological Activity

Cervinomycin A1 demonstrates potent inhibitory activity, particularly against anaerobic
bacteria and mycoplasmas.[1]

Antimicrobial Spectrum

The Minimum Inhibitory Concentrations (MICs) of Cervinomycin Al against a range of
microorganisms were determined using the agar dilution method.[1][5]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1235111?utm_src=pdf-body
https://www.benchchem.com/product/b1235111?utm_src=pdf-body
https://scispace.com/pdf/cervinomycin-a1-and-a2-new-antibiotics-active-against-ydnse4s8zo.pdf
https://www.benchchem.com/product/b1235111?utm_src=pdf-body
https://scispace.com/pdf/cervinomycin-a1-and-a2-new-antibiotics-active-against-ydnse4s8zo.pdf
https://www.kitasato-u.ac.jp/lisci/Splendid_Page/Cervinomycin.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Test Organism  Strain Medium* MIC (pg/ml) Reference

Gram-Positive

Aerobes

Staphylococcus
ATCC 6538P I 0.78 [5]
aureus

Bacillus subtilis ATCC 6633 | 0.05 [5]

Micrococcus
ATCC 9341 | 0.39 [5]
luteus

Gram-Negative

Aerobes

Escherichia coli NIHJ JC-2 | >25 [5]

Klebsiella
_ ATCC 10031 | >25 [5]
pneumoniae

Anaerobic

Bacteria

Clostridium
) ATCC 13124 Il 0.05 [5]
perfringens

Eubacterium
) ATCC 8468 Il 0.1 [5]
limosum

Peptococcus
) ATCC 9321 [ 0.2 5]
prevotii

Streptococcus
RK-1 Il 0.05 [5]
mutans

Bacteroides
- ATCC 23745 I 0.78 [5]
fragilis

Mycoplasmas

Mycoplasma
) ) S-6 1 1.56 [5]
gallisepticum
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Acholeplasma
_ N PG8 1 1.56 [5]
laidlawii

*Medium |: Heart infusion agar; Medium Il: GAM agar (anaerobic); Medium Ill: PPLO agar.[5]

Acute Toxicity

The acute toxicity (LDso) of Cervinomycin Al in mice was determined to be 50 mg/kg via
intraperitoneal injection.[1]

Mode of Action

Studies on triacetylcervinomycin A1 (ACVM), a derivative of Cervinomycin Al, were
conducted to elucidate the antibiotic's mode of action in Staphylococcus aureus.[6]

Experimental Protocol: Mode of Action Studies

Macromolecular Synthesis Inhibition:

o The effect of ACVM on the synthesis of cell wall, RNA, DNA, and protein was measured by
the incorporation of radiolabeled precursors: N-acetylglucosamine, uridine, thymidine, and L-
leucine, respectively.[6]

Membrane Damage Assay:

o Leakage of cellular components was assessed by measuring UVzeo-absorbing materials,
amino acids, and potassium ions from resting cells and protoplasts treated with ACVM.[6]

Reversal Assay:

» The ability of phospholipids to reverse the inhibitory activity of ACVM was tested in a growing
culture of S. aureus.[6]

Proposed Mechanism

The findings from these experiments suggest that Cervinomycin's derivative, ACVM, interacts
with phospholipids within the bacterial cytoplasmic membrane.[5][6] This interaction disrupts
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the membrane's integrity and interferes with the membrane transport system.[6] The
consequences of this disruption include:

« Inhibition of the incorporation of precursors for major cellular macromolecules.[6]

« Stimulation of leakage of essential intracellular components like amino acids and potassium
ions.[6]

The inhibitory effect of ACVM was patrtially reversed by the addition of phospholipids, further
supporting the cytoplasmic membrane as the primary target.[6]
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Proposed Mode of Action for Cervinomycin Al.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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